molecular formula C26H12Cl4F2N2O2 B8595067 2,3-Bis(2,6-dichloroanilino)-1,4-difluoroanthracene-9,10-dione CAS No. 192770-42-6

2,3-Bis(2,6-dichloroanilino)-1,4-difluoroanthracene-9,10-dione

Cat. No. B8595067
M. Wt: 564.2 g/mol
InChI Key: TVGHQQDUUGAIJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05968688

Procedure details

2 g of 1,2,3,4-Tetrafluoroanthraquinone and 20 g of 2,6-dichloroaniline were charged in a 50 cc, four necked flask and then the reaction was carried out at 230° Cl for about 8 hours. After completion of reaction, 2,6-dichloroaniline was distilled out from the reaction solution, and a column purification thereof using a column with a silica gel was effected to give rise to 1.39 g of 2-(2,6-dichloroanilino)-1,3,4-trifluoroanthraquinone (Dye 10') (yield 46.1 mol %) and 0.78 g of 2,3-bis(2,6-dichloroanilino)-1,4-difluoroanthraquinone (Dye 25') (yield 19.4 mol %). The physical properties of Dye 10' and analytical values defining the compound are tabulated in Table 22 and the physical properties of Dye 25' and analytical values defining the compound are tabulated in Table 23.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[C:5]([F:18])=[C:4](F)[C:3]=1[F:20].[Cl:21][C:22]1[CH:28]=[CH:27][CH:26]=[C:25]([Cl:29])[C:23]=1[NH2:24]>>[Cl:21][C:22]1[CH:28]=[CH:27][CH:26]=[C:25]([Cl:29])[C:23]=1[NH:24][C:4]1[C:3]([F:20])=[C:2]([F:1])[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[C:5]=1[F:18].[Cl:21][C:22]1[CH:28]=[CH:27][CH:26]=[C:25]([Cl:29])[C:23]=1[NH:24][C:4]1[C:3]([NH:24][C:23]2[C:22]([Cl:21])=[CH:28][CH:27]=[CH:26][C:25]=2[Cl:29])=[C:2]([F:1])[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[C:5]=1[F:18]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC1=C(C(=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)F)F)F
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=C(N)C(=CC=C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(N)C(=CC=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was carried out at 230°
CUSTOM
Type
CUSTOM
Details
for about 8 hours
Duration
8 h
DISTILLATION
Type
DISTILLATION
Details
was distilled out from the reaction solution
CUSTOM
Type
CUSTOM
Details
a column purification

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(NC2=C(C=3C(C4=CC=CC=C4C(C3C(=C2F)F)=O)=O)F)C(=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.39 g
Name
Type
product
Smiles
ClC1=C(NC2=C(C=3C(C4=CC=CC=C4C(C3C(=C2NC2=C(C=CC=C2Cl)Cl)F)=O)=O)F)C(=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.78 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05968688

Procedure details

2 g of 1,2,3,4-Tetrafluoroanthraquinone and 20 g of 2,6-dichloroaniline were charged in a 50 cc, four necked flask and then the reaction was carried out at 230° Cl for about 8 hours. After completion of reaction, 2,6-dichloroaniline was distilled out from the reaction solution, and a column purification thereof using a column with a silica gel was effected to give rise to 1.39 g of 2-(2,6-dichloroanilino)-1,3,4-trifluoroanthraquinone (Dye 10') (yield 46.1 mol %) and 0.78 g of 2,3-bis(2,6-dichloroanilino)-1,4-difluoroanthraquinone (Dye 25') (yield 19.4 mol %). The physical properties of Dye 10' and analytical values defining the compound are tabulated in Table 22 and the physical properties of Dye 25' and analytical values defining the compound are tabulated in Table 23.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[C:5]([F:18])=[C:4](F)[C:3]=1[F:20].[Cl:21][C:22]1[CH:28]=[CH:27][CH:26]=[C:25]([Cl:29])[C:23]=1[NH2:24]>>[Cl:21][C:22]1[CH:28]=[CH:27][CH:26]=[C:25]([Cl:29])[C:23]=1[NH:24][C:4]1[C:3]([F:20])=[C:2]([F:1])[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[C:5]=1[F:18].[Cl:21][C:22]1[CH:28]=[CH:27][CH:26]=[C:25]([Cl:29])[C:23]=1[NH:24][C:4]1[C:3]([NH:24][C:23]2[C:22]([Cl:21])=[CH:28][CH:27]=[CH:26][C:25]=2[Cl:29])=[C:2]([F:1])[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[C:5]=1[F:18]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC1=C(C(=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)F)F)F
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=C(N)C(=CC=C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(N)C(=CC=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was carried out at 230°
CUSTOM
Type
CUSTOM
Details
for about 8 hours
Duration
8 h
DISTILLATION
Type
DISTILLATION
Details
was distilled out from the reaction solution
CUSTOM
Type
CUSTOM
Details
a column purification

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(NC2=C(C=3C(C4=CC=CC=C4C(C3C(=C2F)F)=O)=O)F)C(=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.39 g
Name
Type
product
Smiles
ClC1=C(NC2=C(C=3C(C4=CC=CC=C4C(C3C(=C2NC2=C(C=CC=C2Cl)Cl)F)=O)=O)F)C(=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.78 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.